6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one
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Overview
Description
6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are widely found in nature and have been used as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing coumarin derivatives, including 6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one, is the Pechmann condensation. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts . For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve optimizing the Pechmann condensation reaction conditions to increase yield and purity. This can include using different Lewis acids as catalysts and varying reaction temperatures and times .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one has several scientific research applications:
Chemistry: It is used as a starting material for synthesizing other coumarin derivatives.
Biology: It has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Coumarin derivatives are known for their anticoagulant properties, and this compound may have similar applications.
Industry: It is used in the production of dyes, optical materials, and fluorescent probes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may exert its effects by inhibiting enzymes like DNA gyrase or by acting as an antioxidant to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
Esculetin: A natural coumarin with similar hydroxyl and methoxy groups.
Sabandin: Another methoxylated coumarin derivative.
7-Hydroxy-4-methylcoumarin: A clinically used choleretic drug.
Uniqueness
6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
CAS No. |
107055-08-3 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O5/c1-6-4-9(13)17-7-5-8(15-2)11(14)12(16-3)10(6)7/h4-5,14H,1-3H3 |
InChI Key |
WXTIUSAQMSOLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C(=C12)OC)O)OC |
Origin of Product |
United States |
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